1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride
Description
1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is a cyclobutane-derived amine hydrochloride salt with a unique substitution pattern. The compound features a 3,3-difluorocyclobutyl core, a methylsulfanylmethyl (-CH2SCH3) substituent at position 1, and a methanamine (-CH2NH2) group protonated as a hydrochloride salt. Its molecular formula is C7H15ClF2N2S (calculated molecular weight: ~219.5 g/mol).
Properties
Molecular Formula |
C7H14ClF2NS |
|---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
[3,3-difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2NS.ClH/c1-11-5-6(4-10)2-7(8,9)3-6;/h2-5,10H2,1H3;1H |
InChI Key |
MGMNAGQARCWFQK-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(CC(C1)(F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride typically involves multiple steps. One common route starts with the preparation of the cyclobutyl ring, followed by the introduction of the difluoro and methylsulfanyl groups. The final step involves the conversion of the intermediate compound to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The difluoro and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoro and methylsulfanyl groups may play a role in modulating the compound’s activity and binding affinity to these targets. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related cyclobutyl methanamine derivatives:
Key Observations
Substituent Effects :
- The methylsulfanyl group (-SCH3) in the target compound offers moderate lipophilicity compared to the highly electronegative trifluoromethyl (-CF3) group in . This difference may influence solubility and membrane permeability in biological systems.
- Bromomethyl (-BrCH2) substituents () introduce reactivity for further functionalization, whereas aryl groups (e.g., phenyl, ) enhance steric bulk and π-π interactions in receptor binding .
Molecular Weight Trends :
- The target compound (219.5 g/mol) is lighter than phenyl-substituted analogs (e.g., 232.5 g/mol in ) due to the smaller methylsulfanyl group. Trifluoromethyl derivatives (225.6 g/mol) are slightly heavier due to fluorine atoms .
Applications :
- Fluorinated cyclobutyl methanamines are commonly used as intermediates in drug discovery. For example, highlights a chlorophenyl-substituted analog as a critical intermediate in synthesizing Sibutramine Hydrochloride, an appetite suppressant .
- The methylsulfanyl group in the target compound may improve metabolic stability compared to sulfone derivatives (e.g., methanesulfonyl in ), which are more polar and less lipophilic .
Research Findings and Data Gaps
- Synthetic Utility : Bromine-substituted analogs () are valuable in cross-coupling reactions, but the target compound’s synthetic applications remain underexplored.
Biological Activity
1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a cyclobutyl ring and difluoromethyl substitutions. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and interaction with various biological pathways.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2229116-99-6 |
| Molecular Formula | C7H13F2NS |
| Molecular Weight | 181.25 g/mol |
| Purity | 95% |
| Appearance | White to pale yellow solid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances hydrogen bonding capabilities, while the methylsulfanyl group may influence the compound's stability and reactivity. These interactions can modulate various biological pathways, including enzyme activities and receptor interactions.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
- Fatty Acid Synthase (FASN) Inhibition : Research indicates that compounds similar to 1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine can inhibit FASN, a key enzyme in lipid metabolism. This inhibition could have implications for metabolic disorders and cancer therapy .
- Protein Interactions : Preliminary studies suggest that this compound may interact with proteins involved in signaling pathways, potentially altering their activity and affecting cellular responses .
Case Studies
A case study involving the use of this compound in vitro demonstrated significant changes in cell viability and metabolic activity in cancer cell lines. The results indicated that treatment with the compound led to:
- Decreased cell proliferation.
- Induction of apoptosis in a dose-dependent manner.
- Altered expression levels of key regulatory proteins associated with cell survival and apoptosis.
Table: Summary of Biological Effects
| Effect | Observed Outcome |
|---|---|
| Cell Proliferation | Decreased |
| Apoptosis Induction | Increased |
| Protein Expression | Altered levels of survival proteins |
Q & A
Q. What are the recommended synthetic routes for 1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride, and how do reaction conditions affect yield and purity?
Synthesis typically involves cyclobutane ring formation via cyclization of 3,3-difluorocyclobutanone derivatives with methylsulfanylmethylamine, followed by sodium borohydride reduction to form the primary amine. Final HCl salt formation is achieved under acidic conditions. Fluorination steps require anhydrous environments to prevent hydrolysis, while the methylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. Yield optimization relies on controlling stoichiometry and temperature, with purity assessed via HPLC (>95% target) .
Q. Which analytical techniques are critical for characterizing this compound, particularly regarding fluorine content and structural conformation?
Key techniques include:
- 19F NMR : Confirms fluorine atom positions and quantifies diastereomeric ratios (if applicable).
- LC-MS : Validates molecular weight (e.g., ~225.6 g/mol) and purity.
- X-ray crystallography : Resolves cyclobutane ring strain and spatial arrangement of substituents.
- FT-IR : Identifies amine and thioether functional groups .
Q. What are the stability considerations for this compound under various storage conditions (e.g., temperature, pH)?
Stability studies recommend storage at 2–8°C in airtight, light-protected containers. The compound is hygroscopic and prone to decomposition in acidic/basic conditions. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess shelf life, with monitoring via TLC or HPLC .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine atoms influence the compound’s reactivity in nucleophilic substitution reactions?
The 3,3-difluoro substitution on the cyclobutane ring increases electrophilicity at the adjacent carbon, enhancing reactivity in SN2 reactions. Kinetic studies using varying nucleophiles (e.g., Grignard reagents or amines) reveal rate acceleration by 2–3× compared to non-fluorinated analogs. Density Functional Theory (DFT) calculations corroborate partial positive charge localization .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Strategies include:
- Isotopic labeling (e.g., 14C or 18F) to track metabolic pathways.
- Prodrug modification : Masking the amine group to improve bioavailability.
- Species-specific metabolism assays : Comparative studies in human vs. rodent hepatocytes .
Q. What computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Molecular docking : Models binding affinities to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes.
- DFT/Molecular Dynamics (MD) : Simulates conformational flexibility and solvation effects.
- Surface Plasmon Resonance (SPR) : Validates predicted binding constants experimentally .
Q. How can researchers address contradictory data in cyclobutane ring strain analysis derived from X-ray crystallography vs. computational models?
Contradictions may stem from crystal packing forces or solvent effects in simulations. Mitigation involves:
- Multi-conformer crystallography : Captures dynamic ring puckering.
- Solvent-explicit MD simulations : Accounts for solvation-shell interactions.
- Correlation with 13C NMR ring-strain parameters .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies often arise from impurities or polymorphic forms. Systematic studies include:
Q. What methodologies validate the compound’s proposed mechanism in enzyme inhibition assays?
- Enzyme kinetics : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy.
- Knockout cell models : Confirms target specificity via CRISPR/Cas9 gene editing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
